molecular formula C11H10FN3O B5844343 N-(3-fluorophenyl)-1-methyl-1H-pyrazole-4-carboxamide

N-(3-fluorophenyl)-1-methyl-1H-pyrazole-4-carboxamide

Cat. No. B5844343
M. Wt: 219.21 g/mol
InChI Key: USLIINDCLMTNNK-UHFFFAOYSA-N
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Description

N-(3-fluorophenyl)-1-methyl-1H-pyrazole-4-carboxamide, commonly known as FMPCA, is a synthetic compound that has gained significant attention in the field of scientific research. FMPCA belongs to the class of pyrazole carboxamides and has shown promising results in various studies related to the treatment of neurological disorders.

Scientific Research Applications

Synthesis and Characterization

  • Synthesis and Differentiation from Isomers : The compound has been synthesized and characterized, differentiating it from its isomers. For example, McLaughlin et al. (2016) synthesized and identified a related compound, N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(cyclohexylmethyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxamide, and differentiated it from its regioisomer (McLaughlin et al., 2016).
  • Crystal Structure Analysis : Jasinski et al. (2012) synthesized and confirmed the structure of related pyrazoline derivatives, including 3,5-bis(4-fluorophenyl)-4,5-dihydro-1H-pyrazole-1-carboxamide, using X-ray diffraction and other spectral data (Jasinski et al., 2012).

Pharmacological Studies

  • Anticancer Activities : Ahsan et al. (2018) synthesized and evaluated a series of pyrazoline analogues, including N-(4-Chlorophenyl)-3-(4-fluorophenyl)-5-(4-nitrophenyl)-4,5-dihydro-1H-pyrazole-1-carboxamide, for cytotoxicity against breast cancer cell lines (Ahsan et al., 2018).

Chemical Analysis and Identification

  • Identification in Illegal Products : Uchiyama et al. (2015) identified a new pyrazole-carboxamide type synthetic cannabinoid, AB-CHFUPYCA, in illegal herbal products, demonstrating its molecular structure and chemistry (Uchiyama et al., 2015).
  • Metabolic Studies : Franz et al. (2017) investigated the in vitro metabolism of 3,5-AB-CHMFUPPYCA, a pyrazole-containing synthetic cannabinoid, using human liver microsomes, providing insights into its biotransformation and potential targets for urine analysis (Franz et al., 2017).

Antimicrobial and Antifungal Activities

  • Synthesis and Evaluation for Antimicrobial Activities : Ragavan et al. (2010) synthesized 1,5-diaryl pyrazole derivatives, including 5-(4-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamides, and screened them for antibacterial and antifungal activities (Ragavan et al., 2010).

Antipsychotic Potential

  • Evaluation as Potential Antipsychotic Agents : Wise et al. (1987) synthesized a series of 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols, exploring their potential as antipsychotic agents and assessing their pharmacological profile (Wise et al., 1987).

properties

IUPAC Name

N-(3-fluorophenyl)-1-methylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10FN3O/c1-15-7-8(6-13-15)11(16)14-10-4-2-3-9(12)5-10/h2-7H,1H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USLIINDCLMTNNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C(=O)NC2=CC(=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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